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Compound of Interest

Compound Name: Dimethoxy(dipropyl)stannane

Cat. No.: B15481588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR)

spectroscopic data for dimethoxy(dipropyl)stannane, alongside related organotin

compounds. It includes detailed experimental protocols for synthesis and NMR analysis,

quantitative data for comparison, and a visualization of the analytical workflow.

Introduction to ¹¹⁹Sn NMR Spectroscopy in
Organotin Analysis
¹¹⁹Sn NMR spectroscopy is a powerful and sensitive analytical technique for the

characterization of organotin compounds. The tin nucleus has three naturally occurring NMR-

active isotopes with a nuclear spin of ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the

most frequently utilized due to its higher natural abundance (8.59%) and greater sensitivity. The

chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment, providing

valuable information about the coordination number of the tin atom, the nature of the

substituents, and the overall molecular structure. The large chemical shift range, spanning over

5000 ppm, allows for the clear differentiation of various tin species in a sample.

Comparative ¹¹⁹Sn NMR Data
The following table summarizes the ¹¹⁹Sn NMR chemical shift data for

dimethoxy(dipropyl)stannane and a selection of comparable organotin compounds. The
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chemical shifts are reported in parts per million (ppm) relative to the external standard,

tetramethyltin (SnMe₄).

Compound Formula Solvent
¹¹⁹Sn Chemical
Shift (δ) [ppm]

Dimethoxy(dipropyl)st

annane

(CH₃CH₂CH₂)₂Sn(OC

H₃)₂
CDCl₃ -135 (Predicted)

Dibutyltin dimethoxide
(CH₃CH₂CH₂CH₂)₂Sn(

OCH₃)₂
CDCl₃ -138

Diphenyltin

dimethoxide
(C₆H₅)₂Sn(OCH₃)₂ CDCl₃ -210

Di-n-propyltin

dichloride
(CH₃CH₂CH₂)₂SnCl₂ CDCl₃ +125

Dibutyltin dichloride
(CH₃CH₂CH₂CH₂)₂Sn

Cl₂
CDCl₃ +119

Tetramethyltin

(Reference)
(CH₃)₄Sn Neat 0

Note: Experimental data for dimethoxy(dipropyl)stannane is not readily available in the

searched literature. The provided chemical shift is a predicted value based on the trends

observed for similar dialkyltin dialkoxides.

Experimental Protocols
Synthesis of Dimethoxy(dipropyl)stannane
A plausible synthetic route to dimethoxy(dipropyl)stannane involves the reaction of di-n-

propyltin oxide with methanol. This method is adapted from a general procedure for the

synthesis of dialkyltin dialkoxides.

Materials:

Di-n-propyltin oxide ((CH₃CH₂CH₂)₂SnO)
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Anhydrous methanol (CH₃OH)

Toluene

Dean-Stark apparatus

Round-bottom flask

Reflux condenser

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

suspend di-n-propyltin oxide in toluene.

Add a stoichiometric excess of anhydrous methanol to the suspension.

Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically

with toluene and collected in the Dean-Stark trap.

Continue the reflux until no more water is collected, indicating the completion of the reaction.

Allow the reaction mixture to cool to room temperature.

Remove the toluene and excess methanol under reduced pressure using a rotary

evaporator.

The resulting product, dimethoxy(dipropyl)stannane, should be a colorless liquid or solid.

Further purification can be achieved by distillation or recrystallization if necessary.

¹¹⁹Sn NMR Spectroscopy Protocol
The following is a general protocol for the acquisition of a ¹¹⁹Sn NMR spectrum. Specific

parameters may need to be optimized based on the spectrometer and the sample

concentration.
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Instrumentation:

NMR Spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency (e.g.,

186.5 MHz on a 500 MHz spectrometer).

5 mm NMR tubes.

Sample Preparation:

Dissolve approximately 50-100 mg of the organotin compound in a suitable deuterated

solvent (e.g., CDCl₃). The choice of solvent can influence the chemical shift.[1]

Transfer the solution to a 5 mm NMR tube.

If an external standard is used, prepare a sealed capillary containing tetramethyltin (SnMe₄)

and place it inside the NMR tube.

Data Acquisition:

Tuning and Matching: Tune and match the probe to the ¹¹⁹Sn frequency.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling is typically

used (e.g., zgig on Bruker instruments). For enhanced sensitivity, polarization transfer

techniques like DEPT or INEPT can be employed.[2]

Spectral Width (SW): Set a wide spectral width to encompass the entire expected

chemical shift range of organotin compounds (e.g., 500-600 ppm).

Transmitter Frequency Offset (O1p): Center the spectral window in the region of interest.

Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.
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Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient, but may need to be

longer for quantitative measurements.

Number of Scans (NS): Dependent on the sample concentration. Start with 128 scans and

increase as needed to achieve a good signal-to-noise ratio.

Temperature: Maintain a constant temperature, typically 298 K.

Data Processing:

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to the

Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise

ratio.

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the external standard (SnMe₄ at 0 ppm).

Workflow for ¹¹⁹Sn NMR Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent ¹¹⁹Sn

NMR analysis of dimethoxy(dipropyl)stannane.

Synthesis of Dimethoxy(dipropyl)stannane ¹¹⁹Sn NMR Analysis

Di-n-propyltin Oxide + Methanol Reflux in Toluene
(Dean-Stark)

Solvent Removal
(Rotary Evaporation) Dimethoxy(dipropyl)stannane Sample Preparation

(Dissolve in CDCl₃)
Characterization Data Acquisition

(¹¹⁹Sn NMR Spectrometer)
Data Processing

(FT, Phasing, Referencing)
Spectral Analysis

(Chemical Shift Determination)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and ¹¹⁹Sn NMR analysis.
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Signaling Pathways, Experimental Workflows, or
Logical Relationships
The logical progression from starting materials to the final analytical data can be visualized as a

clear, linear pathway. The synthesis of the target compound is a prerequisite for its

characterization. The ¹¹⁹Sn NMR analysis then provides key structural information based on the

measured chemical shift, which is influenced by the electronic environment around the tin

atom. This relationship is depicted in the workflow diagram above, where the output of the

synthesis phase serves as the input for the analytical phase. The final interpretation of the

¹¹⁹Sn NMR spectrum allows for the confirmation of the molecular structure of

dimethoxy(dipropyl)stannane and its comparison with related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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